molecular formula C9H19NO B1660911 2-(Oxan-4-yl)butan-1-amine CAS No. 854697-74-8

2-(Oxan-4-yl)butan-1-amine

Cat. No. B1660911
M. Wt: 157.25
InChI Key: JEBSQRAXFGRZSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(Oxan-4-yl)butan-1-amine” is a chemical compound with the CAS Number: 854697-74-8 . It has a molecular weight of 157.26 . The IUPAC name for this compound is 2-tetrahydro-2H-pyran-4-yl-1-butanamine . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “2-(Oxan-4-yl)butan-1-amine” is 1S/C9H19NO/c1-2-8(7-10)9-3-5-11-6-4-9/h8-9H,2-7,10H2,1H3 . This code provides a unique representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

“2-(Oxan-4-yl)butan-1-amine” is a liquid at room temperature . The compound’s molecular weight is 157.26 .

Safety And Hazards

The safety information for “2-(Oxan-4-yl)butan-1-amine” indicates that it has the following hazard statements: H302, H315, H318, H335 . This means that the compound can be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, do not eat, drink or smoke when using this product, use only outdoors or in a well-ventilated area, wear protective gloves/protective clothing/eye protection/face protection, and others .

properties

IUPAC Name

2-(oxan-4-yl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-2-8(7-10)9-3-5-11-6-4-9/h8-9H,2-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEBSQRAXFGRZSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN)C1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301280026
Record name β-Ethyltetrahydro-2H-pyran-4-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301280026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Oxan-4-yl)butan-1-amine

CAS RN

854697-74-8
Record name β-Ethyltetrahydro-2H-pyran-4-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=854697-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-Ethyltetrahydro-2H-pyran-4-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301280026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Oxan-4-yl)butan-1-amine
Reactant of Route 2
2-(Oxan-4-yl)butan-1-amine
Reactant of Route 3
2-(Oxan-4-yl)butan-1-amine
Reactant of Route 4
2-(Oxan-4-yl)butan-1-amine
Reactant of Route 5
2-(Oxan-4-yl)butan-1-amine
Reactant of Route 6
Reactant of Route 6
2-(Oxan-4-yl)butan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.